![molecular formula C69H39N3 B14209084 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- CAS No. 792924-36-8](/img/structure/B14209084.png)
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three pyrenylphenyl groups attached to the triazine core. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with pyrenylphenyl groups. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the substitution process. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The pyrenyl groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrenylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the fluorescence properties of pyrene.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is largely dependent on its interaction with molecular targets. The pyrenyl groups can intercalate with DNA, making it useful in biological applications. Additionally, the compound’s fluorescence properties allow it to act as a probe, emitting light upon excitation and providing valuable information about the environment it is in. The triazine core can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the synthesis of advanced polymers.
Uniqueness
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is unique due to the presence of pyrenyl groups, which impart fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and the development of optoelectronic devices. The combination of the triazine core and pyrenyl groups also provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
792924-36-8 |
|---|---|
Molecular Formula |
C69H39N3 |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
2,4,6-tris(4-pyren-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C69H39N3/c1-4-43-16-19-49-28-34-55(58-37-31-46(7-1)61(43)64(49)58)40-10-22-52(23-11-40)67-70-68(53-24-12-41(13-25-53)56-35-29-50-20-17-44-5-2-8-47-32-38-59(56)65(50)62(44)47)72-69(71-67)54-26-14-42(15-27-54)57-36-30-51-21-18-45-6-3-9-48-33-39-60(57)66(51)63(45)48/h1-39H |
InChI Key |
PKMLSVYKLIPXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=NC(=NC(=N6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


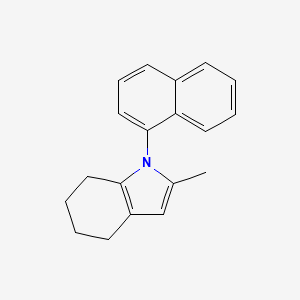
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
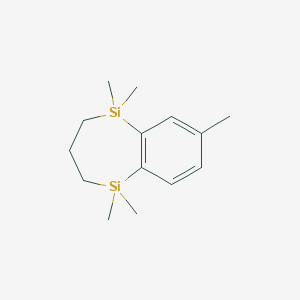
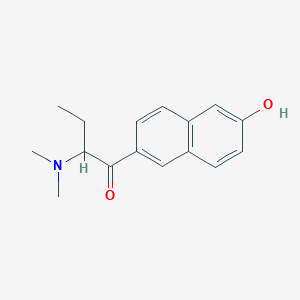
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
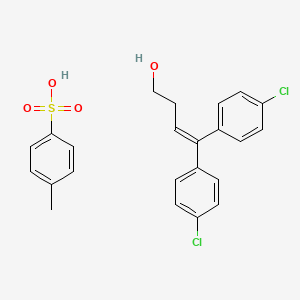
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
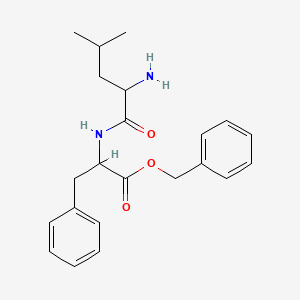
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
